molecular formula C15H21NO3 B11818242 (R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

(R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate

Cat. No.: B11818242
M. Wt: 263.33 g/mol
InChI Key: BOMCQRPXJWISMR-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is often used as a chiral intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process involves:

    Protection of Piperidine: The piperidine nitrogen is protected using a Boc (tert-butoxycarbonyl) group.

    Nucleophilic Substitution: The protected piperidine reacts with 2-chloroethanol in the presence of a base to form the desired product.

    Deprotection: The Boc group is removed under acidic conditions to yield ®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) and PBr₃ (Phosphorus tribromide) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-N-Boc-piperidine-2-ethanol: A similar compound with a Boc-protected piperidine ring.

    tert-Butyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate: Another piperidine derivative with a tert-butyl group.

Uniqueness

®-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral intermediate makes it valuable in asymmetric synthesis and drug development.

Biological Activity

(R)-Benzyl 2-(2-hydroxyethyl)piperidine-1-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, an ethyl group, and a hydroxyethyl moiety, contributing to its unique chemical properties. Its molecular formula is C16_{16}H23_{23}N1_{1}O3_{3}, with a molar mass of approximately 275.36 g/mol. The presence of both amine and carboxylic acid functional groups allows for various biochemical interactions, making it a candidate for therapeutic applications.

While specific mechanisms for this compound are not fully elucidated, it is believed to interact with various biological targets, including receptors and enzymes involved in critical signaling pathways. The compound's structural characteristics suggest potential activity similar to other piperidine derivatives known for analgesic and anti-inflammatory effects.

Binding Affinity and Receptor Interaction

Studies have indicated that this compound may exhibit significant binding affinity with various receptors. For instance, research on related piperidine compounds has shown that modifications can enhance their potency as antagonists or agonists at specific receptor sites, such as the CC chemokine receptor-3 (CCR3) .

Compound Target Receptor Binding Affinity (IC50_{50})
This compoundCCR3Not specified
Related piperidine derivativesVarious receptorsLow nanomolar range

Case Studies

  • Analgesic Properties : In studies involving piperidine derivatives, compounds structurally similar to this compound demonstrated analgesic properties through modulation of pain pathways. For example, derivatives were found to inhibit pain responses in animal models by acting on opioid receptors .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and chemokines. The ability of these compounds to modulate immune responses suggests potential therapeutic applications in inflammatory diseases .
  • Cancer Research : Research into piperidine-based compounds has also revealed potential anticancer activities. For instance, certain derivatives exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds highlight how slight modifications can significantly influence biological activity. For example:

Modification Effect on Activity
Methyl substitution on the piperidine ringAlters binding affinity at target receptors
Hydroxyl group additionEnhances interaction with polar pockets of enzymes

These findings underscore the importance of structural optimization in developing effective pharmacological agents.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

benzyl (2R)-2-(2-hydroxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,14,17H,4-5,8-12H2/t14-/m1/s1

InChI Key

BOMCQRPXJWISMR-CQSZACIVSA-N

Isomeric SMILES

C1CCN([C@H](C1)CCO)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.